molecular formula C22H20N4O2 B12632276 N-(2-Aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]benzamide CAS No. 920315-46-4

N-(2-Aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]benzamide

Cat. No.: B12632276
CAS No.: 920315-46-4
M. Wt: 372.4 g/mol
InChI Key: IZHVYAFKJRQPAG-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an aminophenyl group, a methoxy-substituted indazole ring, and a benzamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Aminophenyl Group Introduction: The aminophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Benzamide Formation: The final step involves the coupling of the aminophenyl group with the indazole derivative to form the benzamide linkage. This can be achieved using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions could target the nitro group (if present) or the carbonyl group in the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anticancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]benzamide would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The indazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminophenyl)-4-[(4-methoxyphenyl)methyl]benzamide: Lacks the indazole ring.

    N-(2-Aminophenyl)-4-[(4-hydroxy-1H-indazol-1-yl)methyl]benzamide: Contains a hydroxyl group instead of a methoxy group.

    N-(2-Aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of a benzamide moiety.

Uniqueness

The presence of the methoxy-substituted indazole ring in N-(2-Aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]benzamide distinguishes it from other similar compounds. This structural feature may confer unique biological activities and interactions, making it a valuable compound for further research and development.

Properties

CAS No.

920315-46-4

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(4-methoxyindazol-1-yl)methyl]benzamide

InChI

InChI=1S/C22H20N4O2/c1-28-21-8-4-7-20-17(21)13-24-26(20)14-15-9-11-16(12-10-15)22(27)25-19-6-3-2-5-18(19)23/h2-13H,14,23H2,1H3,(H,25,27)

InChI Key

IZHVYAFKJRQPAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=NN2CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N

Origin of Product

United States

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